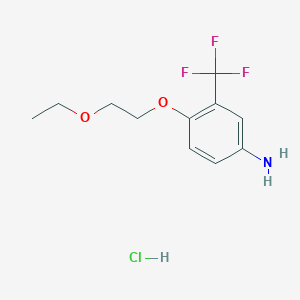![molecular formula C12H14N2O2 B1452129 3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine CAS No. 1152599-47-7](/img/structure/B1452129.png)
3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine
Descripción general
Descripción
The compound “3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted at the 3-position with a 2-(4-methoxyphenyl)ethyl group and at the 5-position with an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction involving an alpha-hydroxy ketone or an alpha-amino ketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the overall stability of the molecule. The methoxyphenyl group is an electron-donating group, which could potentially increase the reactivity of the molecule .Chemical Reactions Analysis
As an oxazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the oxazole ring could potentially be opened under acidic or basic conditions. The amine group could be acylated or alkylated, and the methoxy group could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxazole ring could potentially increase its stability and rigidity. The methoxyphenyl group could potentially increase its lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have focused on synthesizing new derivatives with potential antimicrobial properties. For instance, Bektaş et al. (2007) and Fandaklı et al. (2012) investigated the synthesis of novel 1,2,4-triazole derivatives, finding some to possess good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007) (Fandaklı et al., 2012).
Modification of Polymers for Medical Applications
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, enhancing their thermal stability and antibacterial/antifungal activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Anticancer Drug Development
Research into anticancer applications has been promising. Bekircan et al. (2008) synthesized 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity, revealing potential against various cancer cell lines (Bekircan et al., 2008). Another study by Thomas et al. (2017) introduced 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene derivatives, showing pronounced anti-proliferative activity with significant tumor cell selectivity, highlighting the potential for developing tumor-selective drugs (Thomas et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could potentially involve further exploration of its chemical reactivity and the development of synthetic methods for its preparation. Additionally, if this compound exhibits biological activity, it could be studied further for potential therapeutic applications .
Propiedades
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-6-3-9(4-7-11)2-5-10-8-12(13)16-14-10/h3-4,6-8H,2,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHMBQYBPNPMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)
![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)
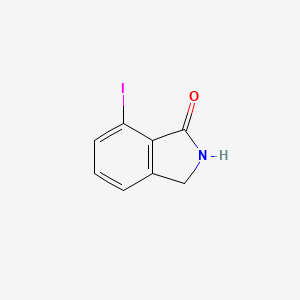
![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)

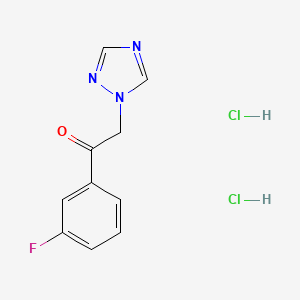
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)
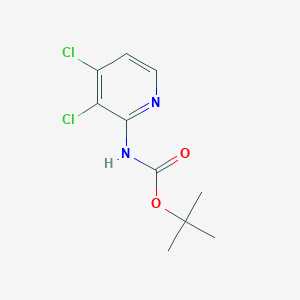
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
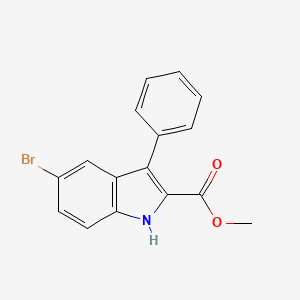
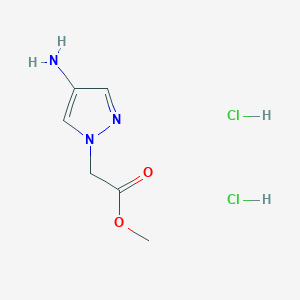
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)
